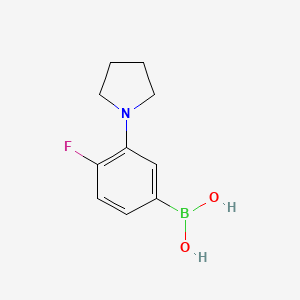

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMKDJAANPCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, registered under CAS number 1704073-15-3 , is a specialized building block of significant interest in the field of medicinal chemistry and drug discovery.[1] Its unique trifecta of structural motifs—a fluorinated phenyl ring, a pyrrolidine substituent, and a reactive boronic acid—positions it as a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key applications, and detailed experimental protocols, grounded in established chemical principles.

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, contributing to improved solubility and providing a key interaction point with biological targets.[3] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 1704073-15-3 | [1] |

| Molecular Formula | C₁₀H₁₃BFNO₂ | [1] |

| Molecular Weight | 209.03 g/mol | [1] |

| Appearance | Off-white to light yellow solid (Typical) | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | |

| Purity | Typically >95% | [1] |

Molecular Structure

The structural arrangement of this compound is key to its utility. The fluorine atom at the 4-position and the pyrrolidine ring at the 3-position of the phenylboronic acid create a unique electronic and steric environment.

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)pyrrolidine

-

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-fluoro-3-nitrophenyl)pyrrolidine.

Step 2: Synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)aniline

-

Dissolve 1-(4-fluoro-3-nitrophenyl)pyrrolidine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Alternatively, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used as the reducing agent.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C) and concentrate the filtrate.

-

If an acidic workup is used, neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to give 4-fluoro-3-(pyrrolidin-1-yl)aniline, which can often be used in the next step without further purification.

Step 3 & 4: Synthesis of this compound via Diazotization and Borylation

-

Dissolve 4-fluoro-3-(pyrrolidin-1-yl)aniline (1.0 eq) in a mixture of a suitable acid (e.g., HBF₄ or HCl) and water at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution for the borylation step. A common method is the Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as Pd(dppf)Cl₂ in a suitable solvent.

-

Add the cold diazonium salt solution to the borylation mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl).

-

Purify the final product by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive building block for the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary application of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling enables the formation of a C-C bond between the phenyl ring of the boronic acid and a variety of sp²-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides and triflates). [4][5]This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners. [4]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Use in Medicinal Chemistry

-

Fluorine as a Bioisostere: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability by blocking sites of oxidative metabolism. [6]Its electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing drug-target interactions.

-

The Pyrrolidine Moiety: The saturated, non-planar pyrrolidine ring can provide a three-dimensional scaffold that can improve binding to protein targets compared to flat aromatic rings. It can also enhance aqueous solubility and act as a hydrogen bond acceptor. [3]* Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The unique substitution pattern of this compound provides a scaffold that can be elaborated to target specific kinases involved in diseases such as cancer and inflammation.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available in the public domain, general guidelines for handling substituted phenylboronic acids should be followed. [7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [10]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [7][10]Avoid contact with skin and eyes. [7][10]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]The compound may be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [8]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorinated ring, a pyrrolidine substituent, and a boronic acid functional group offers a powerful tool for the synthesis of novel and complex molecules with the potential for enhanced therapeutic properties. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of the next generation of targeted therapies.

References

- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722.

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).

-

1PlusChem. (n.d.). [4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. Retrieved from [Link]

- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. (2015).

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

- Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(17), 5841–5850.

- da Silva, F. A., et al. (2020).

- US6576789B1 - Process for the preparation of substituted phenylboronic acids. (2003).

- US9132140B2 - Boronic acid derivatives and therapeutic uses thereof. (2015).

-

Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. Retrieved from [Link]

- Moc, J., et al. (2024).

-

Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM TRIFLUORO(4-FLUOROPHENYL)BORATE. Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). The Royal Society of Chemistry.

- Hannes, J. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses Faculty of Science and Engineering.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Zhang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.

- Adamczyk-Woźniak, A., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).

- Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2314.

-

PubChem. (n.d.). 3-(Pyrrolidino)phenylboronic acid. Retrieved from [Link]

Sources

- 1. 1pchem.com [1pchem.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Structural Analysis of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

The boronic acid moiety, once viewed with a degree of skepticism in medicinal chemistry, has emerged as a cornerstone functional group in the design of novel therapeutics.[1] The approval of drugs such as bortezomib and vaborbactam by the FDA has solidified the role of boronic acids in targeting a range of diseases.[1] Their unique ability to form reversible covalent bonds with active site serine or threonine residues in enzymes has made them particularly effective as inhibitors.[2][3]

This guide focuses on a specific, strategically designed building block: (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid . The deliberate combination of a fluorine atom, a pyrrolidine ring, and a boronic acid group on a phenyl scaffold creates a molecule with significant potential for drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidinyl group can improve solubility and provide a key interaction point with biological targets.[4][5] This molecule is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to generate libraries of complex molecules for screening against therapeutic targets, particularly protein kinases.[6]

This document provides a comprehensive technical overview of the synthesis, structural characterization, and potential applications of this compound, intended for researchers and scientists in the field of drug development.

Synthesis Strategy: A Mechanistic Approach to Directed Borylation

The synthesis of this compound can be strategically designed based on established methods for the preparation of substituted phenylboronic acids. A robust and logical approach involves a three-step process starting from a commercially available precursor.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Self-Validating Workflow

The following protocol is adapted from established procedures for the synthesis of structurally related compounds, such as 3-amino-4-fluorophenylboronic acid.[7][8]

Step 1: Nucleophilic Aromatic Substitution to Introduce the Pyrrolidine Moiety

-

Rationale: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, allowing for the displacement of the bromine atom by pyrrolidine.

-

Procedure:

-

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluoro-3-nitrophenyl)pyrrolidine.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent borylation step. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.[7]

-

Procedure:

-

Dissolve 1-(4-fluoro-3-nitrophenyl)pyrrolidine (1.0 eq) in ethanol in a pressure vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 4-fluoro-3-(pyrrolidin-1-yl)aniline.

-

Step 3: Directed Ortho-Metalation and Borylation

-

Rationale: The amino group (in its lithiated form) directs the deprotonation to the ortho position. The resulting aryllithium species is then quenched with an electrophilic boron source to form the boronic acid after hydrolysis.[8]

-

Procedure:

-

Dissolve 4-fluoro-3-(pyrrolidin-1-yl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

-

Slowly add tert-butyllithium (t-BuLi) (2.2 eq) and stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)3) (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with aqueous hydrochloric acid (2 M) and stir for 1 hour.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield this compound.

-

Comprehensive Structural Elucidation: An Integrated Analytical Approach

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for determining the connectivity and chemical environment of the atoms in the molecule.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification |

| Pyrrolidine CH₂ | ~2.0 (m, 4H) | ~25 | Aliphatic protons and carbons of the pyrrolidine ring. |

| Pyrrolidine CH₂-N | ~3.3 (m, 4H) | ~50 | Pyrrolidine protons and carbons adjacent to the nitrogen atom are deshielded. |

| Aromatic CH | ~6.8-7.5 (m, 3H) | ~115-135 | Aromatic protons and carbons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |

| C-F | - | ~155-160 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly attached to fluorine will show a large one-bond coupling constant.[9] |

| C-B | - | ~130-140 | The carbon bearing the boronic acid group. |

| B(OH)₂ | ~8.0 (s, 2H) | - | The acidic protons of the boronic acid group, which may be broad and exchange with D₂O. |

Note: Predicted chemical shifts are based on data for structurally similar compounds.[9][10] Actual values may vary.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to confirm proton-proton and proton-carbon correlations, which is crucial for unambiguous assignment of the aromatic signals.[10]

-

¹⁹F NMR: Acquire a fluorine spectrum to confirm the presence and chemical environment of the fluorine atom.

-

¹¹B NMR: This can provide information about the coordination state of the boron atom.

Caption: A typical workflow for the NMR-based structural elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern can further support the proposed structure.

Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as the protonated species [M+H]⁺. Subsequent fragmentation (MS/MS) could proceed via the following pathways:

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Note: The fragmentation of boronic acids can be complex and may involve the formation of boroxines (cyclic trimers) or other adducts.[11][12]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

High-Resolution MS: Acquire a full scan spectrum on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to determine the accurate mass and confirm the elemental formula.

-

MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on the crystal structures of similar phenylboronic acids, the following features are anticipated:[13][14][15]

-

Dimerization: The molecules are likely to form hydrogen-bonded dimers through their boronic acid groups.

-

Planarity: The phenyl ring is expected to be planar, with the boron atom and the pyrrolidine nitrogen atom lying close to this plane.

-

Intermolecular Interactions: In addition to the hydrogen bonding between the boronic acid groups, other interactions such as C-H···F or C-H···π interactions may be observed.

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., water-ethanol).[13]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Applications in Drug Discovery: A Privileged Scaffold

The unique combination of functional groups in this compound makes it a highly valuable building block in medicinal chemistry.

Role in Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds.[16][17][18] By coupling this boronic acid with various aryl or heteroaryl halides, a diverse library of compounds can be synthesized for biological screening.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction involving the title compound.

Potential as a Kinase Inhibitor Fragment

The phenylpyrrolidine scaffold is present in numerous kinase inhibitors. The boronic acid functionality can act as a "warhead" to form a reversible covalent bond with a key nucleophilic residue in the kinase active site, potentially leading to high potency and selectivity.[2][19][20] The fluorine atom can further enhance binding affinity through interactions with the protein backbone.

Conclusion: A Versatile Tool for Advancing Medicinal Chemistry

This compound is a strategically designed molecule that holds significant promise for the discovery of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by a suite of modern analytical techniques. The insights provided in this guide are intended to empower researchers to effectively utilize this and similar building blocks in their drug discovery programs, ultimately contributing to the development of novel medicines.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. ResearchGate. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv. [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

-

¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Boron-Based Drug Design. PubMed. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. [Link]

-

Discovery and Optimization of Boronic Acid Based Inhibitors of Autotaxin. Journal of Medicinal Chemistry. [Link]

-

4-Fluorophenylboronic acid. PubChem. [Link]

-

Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]

-

Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]

-

Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. TARA. [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

-

The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Single-crystal X-ray structures of a) 4 b and b) co-crystal of 4 a and... ResearchGate. [Link]

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

-

[4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. 1PlusChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. tara.tcd.ie [tara.tcd.ie]

- 16. researchgate.net [researchgate.net]

- 17. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. Boron-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and purity assessment of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid (CAS No. 1704073-15-3). As a key building block in medicinal chemistry and materials science, rigorous characterization of this compound is paramount for reproducible and reliable downstream applications. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification

NMR spectroscopy is the most powerful tool for unambiguously determining the chemical structure of this compound. A multi-nuclear approach, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, is essential for a complete characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can solubilize the compound and allows for the observation of the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and the chemical shift will be indicative of the fluorine's electronic environment.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. This will confirm the presence and coordination state of the boron atom. The chemical shift for tricoordinate boronic acids is characteristic.[2]

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale (e.g., to residual solvent signals or an internal standard like TMS).

Data Interpretation: A Predictive Analysis

The following is a predictive interpretation based on the analysis of similar structures, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, and established principles of NMR spectroscopy.[3]

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the pyrrolidine ring protons.

-

Aromatic Region (δ 6.5 - 8.0 ppm): The substitution pattern on the benzene ring will lead to a complex splitting pattern. The fluorine atom will introduce ³J(H,F) and ⁴J(H,F) couplings. The proton ortho to the boronic acid and meta to the fluorine will likely appear as a doublet of doublets. The proton ortho to the fluorine and meta to the boronic acid will also be a doublet of doublets. The proton meta to both the fluorine and the boronic acid will likely be a triplet or a doublet of doublets.

-

Pyrrolidine Protons (δ 3.0 - 3.5 ppm and δ 1.8 - 2.2 ppm): The four protons on the carbons adjacent to the nitrogen (α-protons) are expected to appear as a multiplet around 3.0-3.5 ppm. The four protons on the β-carbons will appear as another multiplet, typically upfield, around 1.8-2.2 ppm.

-

Boronic Acid Protons (B(OH)₂): These protons are acidic and their signal is often broad and can exchange with water in the solvent. In DMSO-d₆, this signal might be observed as a broad singlet, with a chemical shift that can vary depending on concentration and temperature.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will show ten distinct carbon signals.

-

Aromatic Carbons (δ 110 - 165 ppm): The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹J(C,F)) of approximately 240-250 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. The carbon attached to the boron atom (C-B) is often broad and may have a lower intensity.

-

Pyrrolidine Carbons (δ 45 - 55 ppm and δ 20 - 30 ppm): The α-carbons are expected around 45-55 ppm, while the β-carbons will be upfield around 20-30 ppm.

¹⁹F NMR Spectroscopy:

A single resonance is expected, appearing as a multiplet due to coupling with the aromatic protons. The chemical shift will be characteristic of a fluorine atom on a benzene ring. For fluorinated phenylboronic acids, these shifts can provide insight into the electronic effects of the substituents.[4]

¹¹B NMR Spectroscopy:

A single, relatively broad signal is anticipated in the range of δ 27-30 ppm, which is characteristic of a tricoordinate boronic acid.[2]

Predicted Spectroscopic Data Summary

| Parameter | Predicted Value/Range | Rationale |

| ¹H NMR | ||

| Aromatic CH | δ 6.5 - 8.0 ppm (multiplets) | Deshielded environment of the benzene ring with H-F couplings. |

| Pyrrolidine α-CH₂ | δ 3.0 - 3.5 ppm (multiplet) | Adjacent to the electron-withdrawing nitrogen atom. |

| Pyrrolidine β-CH₂ | δ 1.8 - 2.2 ppm (multiplet) | Aliphatic protons of the pyrrolidine ring. |

| B(OH)₂ | Variable, broad singlet | Exchangeable acidic protons. |

| ¹³C NMR | ||

| C-F | δ 155 - 165 ppm (d, ¹J(C,F) ≈ 245 Hz) | Strong deshielding and large one-bond coupling to fluorine.[4] |

| Aromatic CH | δ 110 - 135 ppm | Standard chemical shifts for substituted benzene. |

| C-N | δ 140 - 150 ppm | Quaternary carbon attached to nitrogen. |

| C-B | Broad, low intensity | Quadrupolar relaxation of the boron nucleus. |

| Pyrrolidine α-C | δ 45 - 55 ppm | Adjacent to nitrogen. |

| Pyrrolidine β-C | δ 20 - 30 ppm | Aliphatic carbons. |

| ¹⁹F NMR | Singlet or multiplet | Dependent on resolution and coupling to protons. |

| ¹¹B NMR | δ 27 - 30 ppm (broad) | Characteristic for tricoordinate boronic acids.[2] |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Identifying Key Vibrational Modes

The IR spectrum will display characteristic absorption bands for the O-H, C-H, C=C, C-N, C-F, and B-O bonds.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded O-H stretching of the boronic acid group.[5]

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the CH₂ groups of the pyrrolidine ring.

-

Aromatic C=C Stretch: Several sharp bands of medium intensity in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic band is expected around 1350 cm⁻¹ for the B-O stretching vibration.[6]

-

C-N Stretch: A medium intensity band in the 1250-1350 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1150-1250 cm⁻¹ region.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200-3600 | O-H stretch (boronic acid) | Strong, Broad |

| > 3000 | Aromatic C-H stretch | Medium, Sharp |

| < 3000 | Aliphatic C-H stretch | Medium, Sharp |

| 1450-1600 | Aromatic C=C stretch | Medium-Strong, Sharp |

| ~1350 | B-O stretch | Strong |

| 1250-1350 | C-N stretch | Medium |

| 1150-1250 | C-F stretch | Strong |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: The sample is introduced into the ion source. Data is acquired in both positive and negative ion modes to determine the best ionization conditions.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any characteristic fragment ions.

Data Interpretation: Molecular Ion and Fragmentation

-

Molecular Ion: The primary goal is to observe the molecular ion peak. For a molecular formula of C₁₀H₁₃BFNO₂, the expected monoisotopic mass is approximately 209.11 Da. In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 210.12.

-

Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for boron-containing fragments, which can aid in their identification.

-

Fragmentation: Common fragmentation pathways may include the loss of water from the boronic acid group, or cleavage of the pyrrolidine ring.

Visualizing the Characterization Workflow

The logical flow of spectroscopic analysis ensures a comprehensive and validated structural assignment.

Sources

The Strategic Application of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid emerges as a compound of significant interest, embodying a confluence of desirable structural motifs. This technical guide provides an in-depth analysis of this valuable reagent, from its commercial availability and synthesis to its nuanced applications in medicinal chemistry. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the underlying chemical principles that empower researchers to leverage this molecule to its fullest potential.

The structure of this compound is a deliberate convergence of three key functionalities, each contributing unique properties to a parent molecule:

-

The Phenylboronic Acid Moiety: This functional group is the linchpin for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. Its stability, functional group tolerance, and predictable reactivity make it an indispensable tool for constructing complex biaryl structures, which are common cores in many drug candidates.

-

The Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's pharmacokinetic and physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

-

The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine moiety imparts a three-dimensional character to an otherwise planar aromatic system. This non-planarity is crucial for exploring the complex topographies of protein binding pockets.[2] The pyrrolidine ring can also improve aqueous solubility and serve as a handle for further chemical modification.

This guide will navigate through the commercial landscape for sourcing this reagent, delve into its synthesis and quality control, and explore its strategic deployment in drug discovery programs, all while maintaining a focus on the practical insights required for successful application in a research setting.

Commercial Availability and Sourcing

This compound is available from a number of reputable chemical suppliers. When sourcing this reagent, it is crucial to consider not only the purity but also the available quantities and the supplier's ability to provide detailed analytical data. Below is a comparative table of representative commercial suppliers.

| Supplier | Product Number | Purity | Available Pack Sizes |

| Fluorochem | F219687 | ≥98% | 1 g |

| 1PlusChem | 1P00ARV3 | 95% | 100mg, 250mg, 1g, 5g |

| Advanced ChemBlocks | AD282042 | 95% | 100MG, 250MG, 1G |

Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Synthesis and Mechanistic Considerations

While commercially available, an understanding of the synthesis of this compound provides valuable context for its reactivity and potential impurities. A plausible and efficient synthetic route can be adapted from established methodologies for the synthesis of substituted phenylboronic acids.

A common strategy involves the borylation of a suitably functionalized aryl halide. In this case, a potential precursor would be 1-(2-fluoro-5-bromophenyl)pyrrolidine. The synthesis can be envisioned in two key stages: the nucleophilic aromatic substitution to introduce the pyrrolidine moiety, followed by the introduction of the boronic acid group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2-Fluoro-5-bromophenyl)pyrrolidine

-

To a solution of 1-bromo-2,4-difluorobenzene (1.0 equiv) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 equiv) and potassium carbonate (2.0 equiv).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-fluoro-5-bromophenyl)pyrrolidine.

Step 2: Synthesis of this compound Pinacol Ester

-

To a degassed solution of 1-(2-fluoro-5-bromophenyl)pyrrolidine (1.0 equiv) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the pinacol ester.

Step 3: Hydrolysis to this compound

-

Dissolve the pinacol ester in a suitable solvent system such as a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH). If a base is used, an acidic workup will be required.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

-

If a basic hydrolysis was performed, acidify the reaction mixture with a strong acid to precipitate the boronic acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between the boronic acid and an organohalide or triflate.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The presence of the fluorine and pyrrolidine substituents on the boronic acid generally does not interfere with the Suzuki-Miyaura coupling, and in some cases, the electron-withdrawing nature of the fluorine can enhance the rate of transmetalation.

Strategic Value in Drug Discovery

The unique combination of the fluoro, pyrrolidinyl, and boronic acid functionalities makes this reagent a powerful tool for lead optimization in drug discovery programs.

-

Modulation of Physicochemical Properties: The introduction of the (4-fluoro-3-pyrrolidin-1-yl)phenyl group can be used to fine-tune the lipophilicity (logP) and polar surface area (PSA) of a lead compound. The fluorine atom generally increases lipophilicity, while the pyrrolidine ring can enhance aqueous solubility. This balance is critical for optimizing oral bioavailability and cell permeability.

-

Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing a fluorine atom at a metabolically labile position on a phenyl ring is a common and effective strategy to improve the half-life of a drug candidate.

-

Improving Target Binding and Selectivity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. The three-dimensional shape of the pyrrolidine ring can allow for better complementarity with the binding site, potentially increasing potency and selectivity.[2]

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic experiments. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and pyrrolidine substituents, as well as the protons of the pyrrolidine ring. The boronic acid protons are often broad and may exchange with residual water.

-

¹³C NMR: Will display distinct signals for the carbon atoms of the phenyl and pyrrolidine rings. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

-

¹¹B NMR: A characteristic signal for the boronic acid will be observed.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase method with a suitable C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is typically employed.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.

Safety and Handling

Organoboron compounds, including this compound, should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. If dust is generated, use a respirator.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.[3][4][5]

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool to address key challenges in drug discovery. Its ability to participate in robust cross-coupling reactions, coupled with the beneficial properties imparted by the fluorine and pyrrolidine substituents, makes it a valuable reagent for the synthesis of novel and improved therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the laboratory. This guide has provided a comprehensive overview to empower researchers in their pursuit of innovative medicines.

References

- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents.

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: [Link]

-

1PlusChem | [4-Fluoro-3-(pyrrolidin-1-yl)phenyl]boronic acid. Available at: [Link]

-

Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. Available at: [Link]

-

Safety Data Sheet: Phenylboronic acid - Carl ROTH. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

- US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use - Google Patents.

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry. Available at: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Phenylboronic acid - Safety Data Sheet. Available at: [Link]

-

Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via (19)F NMR Barcodes - PubMed. Available at: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid , a substituted arylboronic acid with the CAS Number 1704073-15-3, is an increasingly valuable building block in medicinal chemistry and organic synthesis.[1] Its unique trifunctionalized structure, featuring a reactive boronic acid moiety, a stability-enhancing fluorine atom, and a pharmacologically relevant pyrrolidine ring, makes it a key component in the development of novel therapeutics. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth technical overview of the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, the following information is synthesized from available data on structurally similar compounds and general principles of chemical safety, providing a robust framework for its use in a research and development setting.

Hazard Identification and Risk Assessment: A Multifaceted Profile

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment must be conducted by considering its constituent functional groups: the arylboronic acid, the fluoroaromatic system, and the pyrrolidine moiety.

Arylboronic Acids: This class of compounds can cause skin, eye, and respiratory irritation.[2] Some phenylboronic acid derivatives are classified as harmful if swallowed.[2]

Fluoroaromatic Compounds: The introduction of fluorine can alter the toxicological profile of a molecule. While often enhancing metabolic stability, some fluorinated compounds have been associated with respiratory and other health risks upon long-term exposure.[3][4] On contact with hot surfaces or flames, some fluorocarbons can decompose to form highly toxic fumes like hydrogen fluoride.[5]

Pyrrolidine Derivatives: Pyrrolidine itself is a flammable, corrosive, and harmful compound.[6] Derivatives can exhibit a range of toxicities, with some having effects on the central nervous system.[7] The pyrrolidine ring can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes.[7]

Based on this analysis, this compound should be treated as a compound that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is predictive and based on the hazard profiles of structurally similar compounds.

Prudent Practices for Safe Handling and Storage

A proactive and informed approach to handling and storage is paramount to ensuring laboratory safety. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.[9]

Personal Protective Equipment (PPE): Essential Individual Protection

Appropriate PPE is mandatory when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[9]

-

Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the material.

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Accidental Release and Emergency Procedures

Preparedness is key to effectively managing unforeseen incidents.

Spill Response

-

Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Physicochemical Properties and Reactivity Profile

Understanding the chemical nature of this compound is crucial for its safe use in synthesis.

| Property | Value |

| CAS Number | 1704073-15-3[1] |

| Molecular Formula | C₁₀H₁₃BFNO₂[1] |

| Molecular Weight | 209.03 g/mol [13] |

| Appearance | Likely a solid |

| Reactivity | Arylboronic acids are known to be reactive towards oxidation and can undergo protodeboronation under certain conditions.[14][15] The presence of both an electron-donating pyrrolidine group and an electron-withdrawing fluorine atom can influence the reactivity of the boronic acid and the aromatic ring.[16][17] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[11] |

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a primary application for arylboronic acids. The following protocol is a generalized, self-validating system that prioritizes safety and efficiency.

Sources

- 1. 1pchem.com [1pchem.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. textechindustries.com [textechindustries.com]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.at [fishersci.at]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. [4-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid 95% | CAS: 2174971-20-9 | AChemBlock [achemblock.com]

- 14. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 15. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 16. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jnsparrowchemical.com [jnsparrowchemical.com]

The Strategic Deployment of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3][4][5][6] When this strategy is combined with the unique chemical reactivity of the boronic acid functional group, a versatile and potent class of molecules emerges: fluorinated phenylboronic acids. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these compounds in medicinal chemistry. We will delve into their role as covalent enzyme inhibitors, their utility in the development of novel PET imaging agents, and their application in bioconjugation and diagnostics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Synergistic Advantage: Why Fluorine and Boronic Acids?

The power of fluorinated phenylboronic acids lies in the synergistic interplay between the fluorine substituent(s) and the boronic acid moiety. Understanding this synergy is crucial for their rational design and application in medicinal chemistry.

The Influence of Fluorine: More Than Just a Halogen

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a molecule's profile.[1][3][4] Strategic fluorination can:

-

Modulate Acidity and Lipophilicity: The introduction of electron-withdrawing fluorine atoms can significantly alter the acidity (pKa) of the boronic acid.[7][8] This is a critical parameter for tuning the reversible covalent interactions with biological targets.

-

Enhance Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.[1][5]

-

Improve Pharmacokinetics: Fluorination can influence a molecule's conformation, membrane permeability, and tissue distribution, leading to improved pharmacokinetic profiles.[1][3][4]

-

Increase Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions within a protein's binding pocket, enhancing target affinity and selectivity.[1][3][4]

The Boronic Acid Moiety: A Versatile Chemical Anchor

The boronic acid group is not merely a passive scaffold; its ability to form reversible covalent bonds with diols is central to its biological activity.[9][10] This unique reactivity allows for:

-

Covalent Enzyme Inhibition: Boronic acids can form stable, yet reversible, tetrahedral adducts with serine, threonine, or cysteine residues in the active sites of enzymes.[9][11][12][13]

-

Saccharide Recognition: The interaction with 1,2- and 1,3-diols enables the design of sensors and delivery systems that target carbohydrates.[9][14]

-

Bioconjugation: The boronic acid can serve as a handle for attaching molecules to proteins or other biomolecules.

The following diagram illustrates the key modulatory effects of fluorination on a phenylboronic acid scaffold.

Caption: Impact of Fluorination on Phenylboronic Acid Properties.

Synthesis of Fluorinated Phenylboronic Acids: Key Methodologies

The synthesis of fluorinated phenylboronic acids is a critical aspect of their application. Several robust methods are available, with the choice of strategy often depending on the desired substitution pattern and the nature of the starting materials.

Classical Approach: Electrophilic Trapping of Organometallic Intermediates

A common and versatile method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.[9][10]

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid [15]

-

Protection of the Amine: 4-Bromo-2-fluoroaniline is reacted with a suitable protecting group (e.g., Boc anhydride) to protect the amino functionality.

-

Lithium-Halogen Exchange: The protected aniline is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A solution of n-butyllithium is added dropwise to effect the lithium-halogen exchange.

-

Borylation: Trimethyl borate is added to the reaction mixture at -78 °C, and the solution is allowed to warm to room temperature.

-

Hydrolysis and Deprotection: The reaction is quenched with an acidic aqueous solution (e.g., HCl) to hydrolyze the borate ester and remove the protecting group, yielding the desired fluorinated phenylboronic acid.

Modern Approaches: Transition Metal-Catalyzed Borylation

More recent advances have focused on transition metal-catalyzed methods, such as the iridium- or rhodium-catalyzed C-H borylation of fluorinated arenes.[10] These methods offer the advantage of direct functionalization without the need for pre-functionalized starting materials.

The following workflow diagram illustrates the general synthetic strategies.

Caption: Covalent Inhibition of a Serine Protease.

Positron Emission Tomography (PET) Imaging Agents

The fluorine-18 (¹⁸F) isotope is a widely used radionuclide for PET imaging due to its favorable decay properties. [3][4][16]Arylboronic acids and their esters are excellent precursors for the synthesis of ¹⁸F-labeled PET tracers. [1]The development of copper-mediated radiofluorination of arylboronic esters has been a significant advancement, allowing for the late-stage introduction of ¹⁸F into complex molecules under mild conditions. [17] Experimental Protocol: ¹⁸F-Radiolabeling of an Arylboronic Ester Precursor

-

Precursor Synthesis: The non-radioactive molecule of interest is functionalized with a boronic acid pinacol ester.

-

¹⁸F-Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange resin.

-

Elution and Drying: The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, followed by azeotropic drying.

-

Radiofluorination: The dried [¹⁸F]fluoride is reacted with the arylboronic ester precursor in the presence of a copper catalyst and a suitable ligand at elevated temperature.

-

Purification: The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled product.

This approach enables the rapid translation of lead compounds into imaging agents for pharmacokinetic and target validation studies. [1]

Bioconjugation and Diagnostics: Glucose Sensing

The ability of phenylboronic acids to bind reversibly with diols has been extensively exploited in the development of glucose sensors for diabetes management. [14][18][19]Fluorination of the phenyl ring plays a crucial role in tuning the pKa of the boronic acid to be closer to the physiological pH of blood (7.4). [8][15]This is essential for achieving efficient glucose binding under physiological conditions.

Diboronic acid-based sensors have been designed to improve glucose selectivity over other interfering saccharides. [14]The introduction of fluorine can further enhance the binding affinity and selectivity of these sensors. [18]

| Parameter | Non-fluorinated Phenylboronic Acid | Fluorinated Phenylboronic Acid | Rationale for Improvement |

|---|---|---|---|

| pKa | Typically > 8.5 | 6.17 - 8.77 [8] | Electron-withdrawing fluorine lowers the pKa, increasing the concentration of the active boronate form at physiological pH. [8] |

| Glucose Binding Affinity | Moderate | Enhanced | Lower pKa leads to stronger binding at physiological pH. [20] |

| Selectivity | Can be an issue | Potentially improved | Fluorine substitution can influence the geometry and electronics of the binding pocket. |

Future Perspectives and Conclusion

Fluorinated phenylboronic acids represent a powerful and versatile platform in medicinal chemistry. Their unique combination of properties allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies, particularly for late-stage fluorination and radiofluorination, will further expand the utility of this important class of compounds. [1] Future research will likely focus on:

-

Exploring new therapeutic targets: The application of fluorinated phenylboronic acids as covalent inhibitors is expanding beyond proteasomes to other enzyme classes.

-

Developing novel PET tracers: The ease of ¹⁸F-labeling will facilitate the development of new diagnostic tools for a wide range of diseases. [17]* Designing more sophisticated biosensors: Advances in materials science and our understanding of boronic acid-diol interactions will lead to the creation of more sensitive and selective biosensors.

References

-

Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025; 7(2): 154-160. [Link]

-

Silva, S., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021; 26(15): 4621. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]

-

Gozdalik, J. T., et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022; 27(11): 3433. [Link]

-

Silva, S., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. 2021; 26(15): 4621. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]

-

Li, Z., et al. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Bioconjugate Chemistry. 2017; 28(4): 891–908. [Link]

-

Chen, D., et al. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. Frontiers in Oncology. 2011; 1: 22. [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Al-Sayah, M. A. Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. 2020; 10(30): 17654–17675. [Link]

-

Taylor, R. D., et al. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. 2014; 167: 3–12. [Link]

-

Wang, Y., et al. Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors. 2023; 13(6): 629. [Link]

-

Richardson, P. G., et al. Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. 2003; 2(7): 627–635. [Link]

-

Gillis, E. P., et al. The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. 2015; 58(21): 8315–8359. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link]

-

Li, Y., et al. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry. 2022; 10: 827361. [Link]

-

Gozdalik, J. T., et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. 2022; 27(11): 3433. [Link]

-

Ting, R., et al. [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. 2016; 49(12): 2756–2766. [Link]

-

Li, M., et al. Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B. 2018; 6(34): 5446–5465. [Link]

-

Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]

-

ResearchGate. Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. [Link]

-

Wang, Y., et al. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. 2023; 145(15): 8348–8357. [Link]

-

Adamczyk-Woźniak, A., et al. Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Journal of Molecular Structure. 2023; 1280: 135061. [Link]

-

ResearchGate. Fluorination Methods for Drug Discovery and Development. [Link]

-

ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

-

Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of South Florida. [Link]

-

ResearchGate. a Structures of the boronic acid 20S proteasome inhibitors, bortezomib,... [Link]

-

Peko, T. D., et al. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules. 2022; 27(12): 3740. [Link]

-

Bonvini, P., et al. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. Current Pharmaceutical Design. 2018; 24(6): 667–679. [Link]

-

K. Nielsen, S., et al. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. MDPI. 2016; 16(9): 734. [Link]

-

ResearchGate. Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. [Link]

-

Patsnap Synapse. What is the mechanism of Bortezomib?. [Link]

-

ResearchGate. Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. [Link]

-

University of Bath. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. [Link]

-

American Chemical Society. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]

-

Kim, H., et al. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. 2020; 25(18): 4233. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 14. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]